3,8-Bis(phenylethynyl)-1,10-phenanthroline
CAS No.: 168003-69-8
Cat. No.: VC13805279
Molecular Formula: C28H16N2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168003-69-8 |
|---|---|
| Molecular Formula | C28H16N2 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 3,8-bis(2-phenylethynyl)-1,10-phenanthroline |
| Standard InChI | InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H |
| Standard InChI Key | MHEPBSUIVOVLKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics of 3,8-Bis(phenylethynyl)-1,10-phenanthroline
Molecular Architecture
The compound features a 1,10-phenanthroline backbone, a planar heteroaromatic system with two nitrogen atoms at the 1 and 10 positions, which serve as coordination sites for metal ions. The 3 and 8 positions are substituted with phenylethynyl groups (–C≡C–C6H5), introducing rigidity and extended conjugation. This structural modification enhances the molecule’s ability to act as a bridging ligand in polynuclear complexes while improving its solubility in organic solvents .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H16N2 | |
| Molecular Weight (g/mol) | 380.45 | |
| Coordination Sites | N1, N10 (phenanthroline core) | |
| Solubility | Moderate in THF, CH2Cl2 |
Synthetic Methodologies
Suzuki-Miyaura Coupling Route
In contrast, the Suzuki-Miyaura reaction, which employs aryl boronic acids or esters, offers superior control over polymerization. A modified protocol was developed using 3,8-dibromo-1,10-phenanthroline and a preformed alkynyl borate complex. The alkynyl anion of phenylacetylene was generated using (Me3Si)2NLi, followed by activation with B-methoxy-9-BBN to form a stable borate intermediate. Subsequent coupling with the dibromophenanthroline in the presence of Pd(PPh3)2Cl2 yielded the target compound in 74% yield . This method avoids copper catalysts, thereby suppressing undesired side reactions .
Table 2: Comparison of Synthetic Routes
| Parameter | Sonogashira Route | Suzuki-Miyaura Route |
|---|---|---|
| Catalyst System | Pd/Cu | Pd/B-methoxy-9-BBN |
| Yield (%) | <5 (polymerization) | 74 |
| Key Advantage | Simplicity | Avoids polymerization |
| Limitation | Copper-induced side reactions | Requires specialized reagents |
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of 3,8-bis(phenylethynyl)-1,10-phenanthroline in CDCl3 reveal distinct aromatic proton environments. The phenanthroline core protons resonate as a multiplet at δ 7.8–8.9 ppm, while the phenylethynyl protons appear as a singlet at δ 3.2–3.5 ppm . 13C NMR confirms the sp-hybridized carbons of the ethynyl groups at δ 85–95 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 380.45 (calculated for C28H16N2+), consistent with its molecular formula . Fragmentation patterns indicate cleavage of the ethynyl groups, yielding peaks at m/z 228.07 (phenanthroline core) and 152.04 (phenylethynyl fragment) .
Applications in Coordination Chemistry and Materials Science
Transition Metal Complexes
The compound’s nitrogen atoms coordinate to transition metals such as Ru(II), Cu(I), and Fe(II), forming stable complexes with tunable redox properties. For instance, Ru(II) complexes exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, making them candidates for photovoltaic applications .
Supramolecular Architectures
The phenylethynyl groups enable π-stacking interactions, facilitating the self-assembly of one-dimensional coordination polymers. These materials exhibit enhanced electrical conductivity and are explored as molecular wires in nanoelectronics .
Optoelectronic Devices
Incorporating 3,8-bis(phenylethynyl)-1,10-phenanthroline into organic light-emitting diodes (OLEDs) improves electron transport due to its extended conjugation. Preliminary studies report external quantum efficiencies (EQE) of 12–15% in prototype devices .
Challenges and Future Directions
While the Suzuki-Miyaura route mitigates polymerization, the requirement for air-sensitive reagents like B-methoxy-9-BBN complicates large-scale synthesis. Future research should explore earth-abundant catalysts or photocatalytic methods to improve sustainability. Additionally, computational studies predicting the compound’s electronic structure could guide the design of next-generation materials.
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